N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide
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Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide is a complex organic compound characterized by its unique structural features, including multiple methoxy groups and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the isoquinoline and benzamide precursors. The key steps include:
Preparation of 6,7-dimethoxyisoquinoline: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization of appropriate precursors.
Formation of the benzamide moiety: This involves the reaction of 2-fluorobenzoic acid with suitable amines under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound’s methoxy and fluorobenzamide groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide .
- N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]acetamide .
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25FN2O5 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C27H25FN2O5/c1-32-23-12-16-9-10-29-22(19(16)14-25(23)34-3)11-17-13-24(33-2)26(35-4)15-21(17)30-27(31)18-7-5-6-8-20(18)28/h5-10,12-15H,11H2,1-4H3,(H,30,31) |
InChI Key |
QJLWEUDNKSZJOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=CC=C4F)OC)OC)OC |
Origin of Product |
United States |
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